molecular formula C16H10ClN3O5S2 B2622096 4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide CAS No. 302548-40-9

4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide

Cat. No. B2622096
CAS RN: 302548-40-9
M. Wt: 423.84
InChI Key: VQGSZCOLJIUUMH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide” is not provided in the available literature .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available literature .

Mechanism of Action

4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide 1 has been shown to inhibit the activity of carbonic anhydrases, histone deacetylases, and HDAC6 by binding to their active sites. The binding of this compound 1 to these enzymes results in the inhibition of their catalytic activity, leading to various physiological and biochemical effects. The inhibition of carbonic anhydrases has been linked to anti-cancer and anti-inflammatory effects, while the inhibition of histone deacetylases has been linked to neuroprotective effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrases by this compound 1 has been shown to result in the reduction of tumor growth and the suppression of inflammatory responses. The inhibition of histone deacetylases has been linked to the prevention of neurodegenerative diseases and the promotion of neuronal survival. The inhibition of HDAC6 has been shown to result in the reduction of protein aggregation, making it a potential therapeutic target for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide 1 has several advantages for use in laboratory experiments. The compound's high purity and stability make it suitable for various applications, such as enzyme inhibition assays and drug monitoring. However, the compound's limited solubility in water and organic solvents can be a limitation for some experiments. The compound's potential toxicity and side effects also need to be considered when designing experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide 1. One potential direction is the development of more efficient synthesis methods to obtain higher yields and purity. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. The development of new fluorescent probes based on this compound 1 for the detection of other drugs and biomolecules is also a promising direction for future research. Finally, the study of the compound's toxicity and side effects in vivo will be essential for its potential clinical applications.

Synthesis Methods

4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide 1 can be synthesized using several methods, including the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole, followed by the reaction of the resulting intermediate with 4-nitrobenzenesulfonyl chloride. Another method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-5-nitrothiazole, followed by the reaction of the resulting intermediate with 4-nitrobenzenesulfonyl chloride. The synthesis of this compound 1 has been optimized to obtain high yields and purity, making it suitable for various scientific research applications.

Scientific Research Applications

4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide 1 has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrases, histone deacetylases, and HDAC6. The inhibition of these enzymes has been linked to various therapeutic benefits, such as anti-cancer, anti-inflammatory, and neuroprotective effects. This compound 1 has also been studied for its potential as a fluorescent probe for the detection of sulfonamide drugs in biological samples. The compound's ability to selectively bind to sulfonamide drugs makes it a valuable tool for drug monitoring and analysis.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards of “4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide” are not detailed in the available literature .

properties

IUPAC Name

4-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O5S2/c17-11-3-1-10(2-4-11)15(21)19-16-18-9-14(26-16)27(24,25)13-7-5-12(6-8-13)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGSZCOLJIUUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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